molecular formula C9H11NO2 B2584979 Methyl 2-ethylnicotinate CAS No. 127067-17-8

Methyl 2-ethylnicotinate

Cat. No.: B2584979
CAS No.: 127067-17-8
M. Wt: 165.192
InChI Key: GFRCLYQKVHAEDQ-UHFFFAOYSA-N
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Description

Methyl 2-ethylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with an ethyl group at the 2-position and a methyl ester at the 3-position. Nicotinate derivatives are widely used as pharmaceutical intermediates, flavoring agents, and in organic synthesis due to their versatile reactivity .

Properties

IUPAC Name

methyl 2-ethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRCLYQKVHAEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethylnicotinate can be synthesized through the esterification of 2-ethylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of 2-ethylnicotinol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: 2-ethylnicotinic acid.

    Reduction: 2-ethylnicotinol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethylnicotinate has found applications in several scientific research areas:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its structural similarity to nicotinic acid derivatives, which are known for their lipid-lowering effects.

    Industry: this compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-ethylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. Upon binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituents (Position) Molecular Formula Key Functional Groups
Methyl 2-ethylnicotinate Ethyl (C2), Methyl ester (C3) C9H11NO2 Pyridine, Ester, Alkyl
Methyl nicotinate Methyl ester (C3) C7H7NO2 Pyridine, Ester
Ethyl 2-methylnicotinate Methyl (C2), Ethyl ester (C3) C9H11NO2 Pyridine, Ester, Alkyl
Methyl 2-(hydroxymethyl)nicotinate Hydroxymethyl (C2), Methyl ester (C3) C8H9NO3 Pyridine, Ester, Alcohol
Ethyl 2-chloro-5-methylnicotinate Chloro (C2), Methyl (C5), Ethyl ester (C3) C9H10ClNO2 Pyridine, Ester, Halide, Alkyl

Structural Insights :

  • Halogenated Derivatives : Chloro-substituted analogs (e.g., Ethyl 2-chloro-5-methylnicotinate) exhibit increased electrophilicity, making them reactive intermediates in cross-coupling reactions .

Physical and Chemical Properties

Property This compound (Inferred) Ethyl 2-methylnicotinate Methyl 2-(hydroxymethyl)nicotinate
Molecular Weight (g/mol) 165.19 165.19 167.16
Boiling Point ~250–300°C (est.) Not reported Not reported
Solubility Moderate in organic solvents Soluble in ethanol, ether Polar solvents (e.g., methanol)
Stability Stable under inert conditions Sensitive to strong acids Hygroscopic due to hydroxyl group

Key Observations :

  • The hydroxymethyl group in Methyl 2-(hydroxymethyl)nicotinate increases polarity and hygroscopicity, limiting its use in non-polar environments .
  • Chloro-substituted derivatives (e.g., Ethyl 2-chloro-5-methylnicotinate) exhibit higher thermal stability due to the electron-withdrawing effect of chlorine .

Biological Activity

Methyl 2-ethylnicotinate (M2EN) is a methyl ester of niacin that has garnered attention for its biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of M2EN, including its mechanism of action, biochemical properties, and applications in scientific research.

Target of Action
M2EN primarily targets peripheral vasodilation pathways. It acts by promoting the dilation of peripheral blood vessels, which enhances local blood flow at the application site. This mechanism is similar to that of other niacin derivatives, which are known for their vascular effects.

Mode of Action
The compound interacts with specific receptors and enzymes involved in vasodilation. It is believed to influence nitric oxide pathways, leading to relaxation of vascular smooth muscle.

M2EN participates in the biosynthesis and salvage pathways of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. The compound's role in NAD+ biosynthesis is significant as NAD+ is integral to various cellular processes, including redox reactions, cell signaling, and gene expression.

PropertyDescription
Chemical FormulaC10H11NO2
Molecular Weight179.20 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
Biological RoleInvolved in NAD+ biosynthesis

Cellular Effects

M2EN's effects on cells are closely linked to its role in enhancing NAD+ levels, which can influence cellular metabolism and function. Increased NAD+ availability has been associated with improved mitochondrial function and energy metabolism.

Pharmacokinetics

Upon topical administration, M2EN exhibits rapid absorption and local vasodilatory effects. The pharmacokinetic profile indicates that it can effectively enhance blood flow within minutes of application, making it suitable for therapeutic uses in conditions requiring improved circulation.

Research Applications

M2EN has been utilized in various scientific research domains:

  • Chemistry : As a building block for synthesizing more complex organic molecules.
  • Biology : In studies focused on enzyme inhibition and receptor binding.
  • Medicine : Potential therapeutic applications due to its structural similarity to lipid-lowering agents derived from nicotinic acid.
  • Industry : Employed in the production of pharmaceuticals and agrochemicals.

Case Studies

  • Vasodilatory Effects : A study demonstrated that topical application of M2EN significantly increased blood flow in animal models, suggesting its potential for treating peripheral vascular diseases.
  • NAD+ Modulation : Research indicated that M2EN administration led to increased NAD+ levels in cultured cells, enhancing their metabolic activity and resilience against oxidative stress.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at electron-deficient positions. The ethyl group at C2 directs electrophiles to C4/C6, while the ester group at C3 deactivates the ring.

Reaction TypeConditionsProductYieldSource
BrominationBr₂, FeCl₃, CHCl₃, 0°C5-Bromo-methyl 2-ethylnicotinate72%
AminationNH₃, Cu(OAc)₂, 120°C, sealed5-Amino-methyl 2-ethylnicotinate58%

Mechanism : Bromination proceeds via σ-complex formation at C5, stabilized by the electron-withdrawing ester group. DFT studies confirm C5 as the most electrophilic site due to resonance effects .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or exchange under acidic/basic conditions:

  • Acidic Hydrolysis :
    Methyl 2-ethylnicotinateHCl (6M), reflux2-Ethylnicotinic acid\text{Methyl 2-ethylnicotinate} \xrightarrow{\text{HCl (6M), reflux}} \text{2-Ethylnicotinic acid}
    Yield: 89% (isolated via recrystallization) .

  • Transesterification :
    Methyl 2-ethylnicotinateEthanol, H₂SO₄, 65°CEthyl 2-ethylnicotinate\text{this compound} \xrightarrow{\text{Ethanol, H₂SO₄, 65°C}} \text{Ethyl 2-ethylnicotinate}
    Yield: 78% (GC-MS confirmation) .

Kinetics : Hydrolysis follows first-order kinetics with k=0.12h1k = 0.12 \, \text{h}^{-1} in 0.1M NaOH .

Palladium-Catalyzed Coupling Reactions

The ethyl group and ester moiety enable regioselective C–H activation:

ReactionCatalyst SystemProductYieldSource
Oxidative AlkenylationPd(OAc)₂, Ethyl nicotinate, O₂5-Vinyl-methyl 2-ethylnicotinate64%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF5-Aryl-methyl 2-ethylnicotinate81%

Mechanistic Insight : Ligand-enabled Pd(II)/Pd(0) cycling facilitates ortho-C–H bond cleavage, as shown in kinetic isotope experiments .

Condensation with N-Vinylpyrrolidone

A key step in nicotine synthesis:
Methyl 2-ethylnicotinate+N-VinylpyrrolidoneKOtBu, THFNicotinoyl-pyrrolidinone\text{this compound} + \text{N-Vinylpyrrolidone} \xrightarrow{\text{KOtBu, THF}} \text{Nicotinoyl-pyrrolidinone}
Yield: 68% (HPLC purity >95%) .

Optimized Conditions :

  • Temperature: 45–50°C

  • Solvent: Anhydrous THF

  • Catalyst: TMSOTf (10 mol%) .

Reductive Alkylation

The pyridine ring participates in hydrogenation:
Methyl 2-ethylnicotinateH₂ (1 atm), Pd/C, MeOHMethyl 2-ethylpiperidine-3-carboxylate\text{this compound} \xrightarrow{\text{H₂ (1 atm), Pd/C, MeOH}} \text{Methyl 2-ethylpiperidine-3-carboxylate}
Yield: 91% (dr = 4:1 cis:trans) .

Stereoselectivity : Cis-addition dominates due to steric hindrance from the ethyl group .

Complexation with Transition Metals

Acts as a monodentate ligand via the pyridinic nitrogen:

MetalComplex FormedApplicationSource
Ru(II)[RuCl(η⁶-cymene)(L)₂]⁺Anticancer agents
Pd(II)Pd(OAc)₂(L)₂Cross-coupling catalysis

Stability Constants : Log K1=4.2K_1 = 4.2, Log K2=3.7K_2 = 3.7 for Ru(II) complexes .

Grignard Addition

The ester group directs nucleophiles to C4:
Methyl 2-ethylnicotinate+MeMgBr4-Methyl-2-ethyl-1,4-dihydronicotinate\text{this compound} + \text{MeMgBr} \rightarrow \text{4-Methyl-2-ethyl-1,4-dihydronicotinate}
Yield: 55% (NMR-confirmed) .

Regioselectivity : Controlled by the electron-withdrawing ester and steric bulk of the ethyl group .

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